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Executive Summary

TNG462, developed by Tango Therapeutics, is a clinical-stage, highly potent, and selective
small molecule inhibitor targeting Protein Arginine Methyltransferase 5 (PRMT5) through a
novel, MTA-cooperative mechanism. This compound is engineered to exploit a synthetic lethal
relationship in cancers with a specific genetic alteration—the deletion of the
methylthioadenosine phosphorylase (MTAP) gene. Occurring in approximately 10-15% of all
human cancers, MTAP deletion presents a significant opportunity for precision oncology.[1][2]
[3][4] TNG462 has demonstrated significant anti-tumor activity in preclinical models and is
currently under investigation in Phase 1/2 clinical trials for patients with MTAP-deleted solid
tumors.[3][4][5] This document provides a comprehensive overview of the mechanism of action,
preclinical data, and the scientific rationale for the development of TNG462.

Core Mechanism of Action: MTA-Cooperative
PRMTS5 Inhibition

The central mechanism of TNG462 revolves around the principle of synthetic lethality, targeting
a vulnerability created by the loss of the MTAP gene in cancer cells.

In healthy cells, the MTAP enzyme plays a crucial role in the methionine salvage pathway by
metabolizing methylthioadenosine (MTA). However, in cancer cells with a homozygous deletion
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of the MTAP gene, the cell is unable to process MTA, leading to its accumulation.[1][2] MTAis a
weak endogenous inhibitor of PRMT5, a key enzyme that methylates a variety of protein
substrates, thereby regulating numerous cellular processes, including gene transcription, DNA
damage repair, and cell cycle progression.[3][5]

TNG462 is designed to bind to the PRMT5 protein only when it is already in a complex with
MTA.[1][6] This MTA-cooperative binding leads to a highly potent and selective inhibition of
PRMT5's methyltransferase activity in MTAP-deleted cancer cells, where MTA levels are high.
In contrast, normal, MTAP-proficient cells have low intracellular concentrations of MTA, and
thus TNG462 has a minimal effect, providing a wide therapeutic window.[1][7] The inhibition of
PRMT5 in these cancer cells leads to downstream effects, including DNA damage and cell
cycle arrest at the G2/M phase.[5]
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Caption: TNG462's MTA-cooperative mechanism of action in MTAP-deleted cancer cells.
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Quantitative Data Summary

The preclinical data for TNG462 highlight its high potency and selectivity for MTAP-deleted

cancer cells.

Parameter Value Cell Line/System Notes

Biochemical Potency
Demonstrates

] ) ) extremely high affinity

PRMT5¢MTA Ki <300 fM Biochemical Assay
for the PRMT5-MTA
complex.[3]

Cellular Potency
Measures inhibition of
PRMT5's

SDMA IC50 800 pM HAP1 MTAP-null
methyltransferase
activity in cells.[3]
Indicates potent

Viability GI50 4 nM HAP1 MTAP-null inhibition of cell
growth.[5]

Selectivity
Shows strong
selectivity for killing

o o MTAP-null vs. MTAP-

Viability Selectivity 45-fold WT MTAP-deleted cells
over wild-type cells.[1]
[31[5]
Confirms target

o HAP1 MTAP-null vs. engagement
SDMA IC90 Selectivity  33-fold o )
MTAP-WT selectivity at a high

level of inhibition.[3]

Pharmacokinetics

Predicted Human Preclinical species Supports once-daily

> 24 hours

Half-life (T1/2)

extrapolation

oral dosing.[3][5]
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Experimental Protocols

The following are summaries of key experimental methodologies used in the preclinical
characterization of TNG462.

In-Cell Western (ICW) for Symmetric Dimethylarginine (SDMA) Levels: This assay is used to
quantify the pharmacodynamic effect of TNG462 on PRMTS5 activity within cells.

1. Culture MTAP-null and 2. Treat with varying P TR 4. Incubate with primary 5. Incubate with fluorescently 6. Image plates and quantify - G EEEES
MTAP-WT HAP1 cells concentrations of TNG462 g P antibody against SODMA labeled secondary antibody fluorescence intensity

Click to download full resolution via product page
Caption: Workflow for the In-Cell Western assay to measure PRMT5 activity.

Cell Viability Assays (G150 Determination): To determine the effect of TNG462 on cell
proliferation and survival, viability assays are performed on a panel of cancer cell lines with and
without MTAP deletion.

o Cell Plating: Cancer cell lines are seeded in multi-well plates.
o Compound Addition: A dilution series of TNG462 is added to the cells.
¢ Incubation: Cells are incubated with the compound for a period of several days.

 Viability Measurement: Cell viability is assessed using a reagent such as resazurin or a
commercial kit that measures ATP content (e.g., CellTiter-Glo®).

o Data Analysis: The concentration of TNG462 that inhibits cell growth by 50% (GI150) is
calculated by fitting the dose-response data to a four-parameter logistic curve.

Xenograft Models for In Vivo Efficacy: To evaluate the anti-tumor activity of TNG462 in a living
organism, xenograft studies are conducted.

o Tumor Implantation: Human cancer cells (either cell lines or patient-derived) with MTAP
deletion are implanted subcutaneously into immunocompromised mice.
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e Tumor Growth: Tumors are allowed to grow to a specified size.

o Treatment: Mice are randomized into vehicle control and TNG462 treatment groups. TNG462
is administered orally, typically on a once-daily schedule.[5]

¢ Monitoring: Tumor volume and body weight are measured regularly throughout the study.

o Endpoint Analysis: At the end of the study, tumors may be excised for pharmacodynamic
analysis (e.g., measuring SDMA levels). The anti-tumor efficacy is determined by comparing
the tumor growth in the TNG462-treated group to the vehicle control group.

Clinical Development and Future Directions

TNG462 is currently in Phase 1/2 clinical trials to evaluate its safety, tolerability, and efficacy in
patients with a variety of MTAP-deleted solid tumors.[5] The strong preclinical data,
demonstrating a wide therapeutic index and potent anti-tumor activity, support its potential as a
best-in-class MTA-cooperative PRMTS5 inhibitor.[8]

Furthermore, the mechanism of action of TNG462 provides a strong rationale for combination
therapies. Preclinical studies have shown that combining TNG462 with inhibitors of other
signaling pathways that are frequently co-altered with MTAP deletion (such as KRAS or EGFR
pathways) can lead to enhanced tumor regressions.[9][10] These findings are paving the way
for clinical trials investigating TNG462 in combination with other targeted agents.[9][10]

Conclusion

TNG462 represents a promising new approach in precision oncology. Its novel MTA-
cooperative mechanism of action allows for the highly selective targeting of cancer cells with
MTAP deletions, a common genetic alteration across numerous tumor types. The robust
preclinical data, demonstrating high potency, selectivity, and in vivo efficacy, have established a
strong foundation for its ongoing clinical development as both a monotherapy and a
combination agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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